Naphtha (Petroleum) hydrotreated heavy (Technical)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Naphtha (Petroleum) hydrotreated heavy (Technical) is a complex mixture of hydrocarbons obtained by treating a mineral oil fraction with hydrogen in the presence of a catalyst. It primarily consists of hydrocarbons with carbon numbers predominantly in the range between C6 and C13 . The boiling point of this naphtha falls approximately between 65°C and 230°C . It is commonly used in petroleum refining processes .

Synthesis Analysis

The synthesis of hydrotreated heavy naphtha involves subjecting a mineral oil fraction to hydrogenation in the presence of a suitable catalyst. This process modifies the hydrocarbon composition, resulting in a product with improved properties, such as reduced aromatic content and enhanced stability .

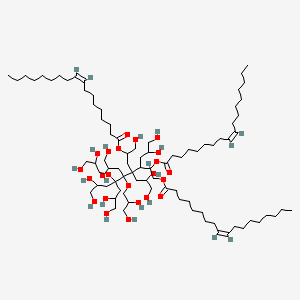

Molecular Structure Analysis

The molecular structure of hydrotreated heavy naphtha comprises a mixture of paraffinic and naphthenic hydrocarbons. These molecules typically contain 7 to 9 carbon atoms . Importantly, this naphtha is free of aromatic hydrocarbons .

Chemical Reactions Analysis

During metabolism, oxidation of the alkyl chains or rings in these hydrocarbons can lead to the formation of alcohols, aldehydes, acids, and ketones. While specific toxicological studies directly related to CAS No. 64742-48-9 (the CAS number for this naphtha) are lacking, we can infer that compounds within this category exhibit qualitatively similar toxicity profiles. Potential effects include CNS effects and the development of liver tumors in the case of branched compounds .

Physical And Chemical Properties Analysis

- Use : As a solvent and for viscosity adjustment in lubricant oils (limited to components with higher boiling points)

Wissenschaftliche Forschungsanwendungen

Solvent in Lubricant Oils

Hydrotreated heavy naphtha is used as a solvent to adjust the viscosity of lubricant oils. This application is crucial because the viscosity of lubricant oils determines their flow characteristics and performance in various industrial and automotive systems .

Hydrocarbon Source for Catalytic Research

In the field of catalysis, hydrotreated heavy naphtha serves as a source of hydrocarbons for research into refining processes. It’s a key component in studying the hydrogenation of mineral oil fractions and the catalysts used in these reactions .

Environmental Impact Studies

Due to its complex composition, hydrotreated heavy naphtha is studied for its environmental impact, particularly in terms of emissions when used as a fuel or solvent. Research in this area focuses on understanding and mitigating any potential ecological and atmospheric effects .

Diluent for Heavy Crude Oil

Naphtha is commonly used to dilute heavy crude oil to reduce its viscosity, facilitating transport through pipelines or onto tankers. Hydrotreated heavy naphtha, being free of aromatic hydrocarbons, is particularly suitable for this purpose .

Refining Process Optimization

Hydrotreated heavy naphtha plays a role in optimizing refining processes. Its properties are analyzed to improve the efficiency of operations such as cracking, which breaks down larger hydrocarbon molecules into smaller, more valuable products .

Toxicological and Safety Research

The compound is also the subject of toxicological studies to understand its health effects. This research is vital for setting safety standards and exposure limits in workplaces where naphtha is used or produced .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Naphtha (Petroleum) hydrotreated heavy (Technical) primarily targets the respiratory system , skin , and eyes . It can cause cough, shortness of breath, euphoria, headache, dizziness, drowsiness, and unconsciousness when inhaled . Contact with skin can lead to redness and dryness , while exposure to eyes can cause redness .

Mode of Action

This compound is a complex mixture of hydrocarbons obtained by treating a petroleum fraction with hydrogen in the presence of a catalyst . It consists of hydrocarbons with carbon numbers predominantly in the range between C6 and C13 . It reacts with strong oxidants, generating fire and explosion hazards . This reaction produces irritating or toxic fumes (or gases) .

Biochemical Pathways

Due to the similar structure of these hydrocarbons, one can assume that oxidation of the alkyl chain or of the ring to alcohols, aldehydes, acids, or ketones will presumably occur in all of them during metabolism . It is therefore to be expected that each compound of this category possesses a qualitatively similar toxicity to the other category members .

Pharmacokinetics

It is known that the compound is insoluble in water , which may impact its bioavailability.

Result of Action

The molecular and cellular effects of Naphtha (Petroleum) hydrotreated heavy (Technical) are primarily related to its irritant and potentially toxic effects. Inhalation can lead to respiratory symptoms such as cough and shortness of breath . Skin contact can result in redness and dryness , while eye contact can cause redness . Ingestion can lead to aspiration hazard, sore throat, nausea, vomiting, and abdominal pain .

Action Environment

The action of Naphtha (Petroleum) hydrotreated heavy (Technical) can be influenced by environmental factors. For instance, above 40°C, it should be used in a closed system with ventilation and explosion-proof electrical equipment to prevent the generation of mists . It is also flammable, and vapour/air mixtures are explosive . Therefore, it is crucial to prevent open flames, sparks, and smoking, and avoid contact with oxidizing agents . The compound is also toxic to aquatic life , indicating that its release into the environment should be avoided.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Naphtha (Petroleum) hydrotreated heavy (Technical) involves the hydrotreatment of heavy naphtha obtained from the distillation of crude oil. The hydrotreatment process involves the use of hydrogen gas and a catalyst to remove impurities and improve the quality of the naphtha.", "Starting Materials": [ "Crude oil", "Heavy naphtha" ], "Reaction": [ "Heavy naphtha is obtained from the distillation of crude oil.", "The heavy naphtha is then subjected to hydrotreatment in the presence of hydrogen gas and a catalyst.", "The hydrotreatment process involves the removal of impurities such as sulfur, nitrogen, and oxygen compounds.", "The resulting product is Naphtha (Petroleum) hydrotreated heavy (Technical), which has improved quality and is suitable for use as a feedstock in the production of various chemicals and fuels." ] } | |

CAS-Nummer |

64742-48-9 |

Produktname |

Naphtha (Petroleum) hydrotreated heavy (Technical) |

Molekularformel |

UVCB |

Synonyme |

Naphtha, Petroleum distillates |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.